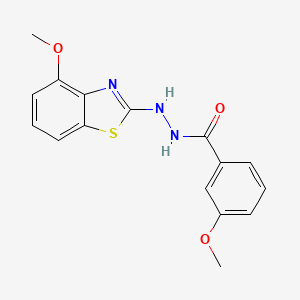

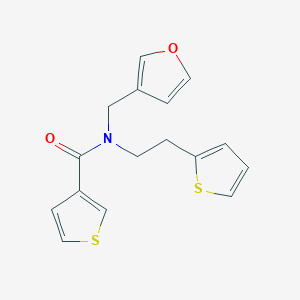

![molecular formula C12H11N2NaO2 B2966248 Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-94-5](/img/structure/B2966248.png)

Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- It appears as a white or colorless solid .

- The imidazole ring in its structure exhibits excellent solubility in water and other polar solvents .

Synthesis Analysis

The compound was designed , in silico ADMET predicted , and synthesized as part of a study on novel antimycobacterial agents. Researchers explored imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. Four series of analogues were synthesized, characterized, and evaluated for in vitro antitubercular activity. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, while maintaining low cellular toxicity .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Metal-Mediated Base Pairing in DNA

Sodium 1,2-dideoxy-1-(4-carboxyimidazol-1-yl)-d-ribofuranose, a derivative of imidazole-4-carboxylate, has been utilized in metal-mediated base pairing in DNA. This compound, structurally characterized as its sodium salt, has been shown to form stable Cu(II)-mediated base pairs, which increase the duplex melting temperature significantly. This represents a novel approach in the field of nucleic acid chemistry and molecular biology (Sandmann et al., 2019).

Catalysis and Chemical Modification

The sodium salt form of imidazole derivatives, such as the sodium montmorillonite clay, has been used for the immobilization of acidic ionic liquids. This modified Na+-montmorillonite has shown effectiveness as a catalyst for the formylation of amines and alcohols, proving its utility in organic synthesis and industrial chemistry (Shirini et al., 2016).

Antimicrobial Applications

Derivatives of Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate have been designed as novel benzimidazole–oxadiazole hybrid molecules. These compounds have demonstrated potent antimicrobial and anti-tubercular activities, indicating their potential as therapeutic agents in treating bacterial infections (Shruthi et al., 2016).

Synthesis of Organic Compounds

The sodium salt of imidazole derivatives has been instrumental in various synthesis processes. For instance, the synthesis of new organic compounds, like 1,2,4,5-tetrakis(alkyl- and arylamino)benzenes and their cyclization to benzobis(imidazolium) salts, highlights the role of these compounds in developing new chemical entities (Khramov et al., 2006).

Electrochemical Studies

In electrochemical applications, a benzimidazole derivative has been copolymerized with 3,4-ethylenedioxythiophene for use in electrochemical studies. This demonstrates the potential of this compound derivatives in advanced material science, particularly in creating materials with novel electrochemical properties (Soylemez et al., 2015).

Safety and Hazards

Wirkmechanismus

The mode of action of a benzo[d]imidazole derivative would depend on its specific chemical structure and the functional groups it contains. Some benzo[d]imidazole derivatives have been found to have antimycobacterial activity . In such cases, the compound might interact with a specific target in the Mycobacterium tuberculosis organism, leading to inhibition of the organism’s growth .

The biochemical pathways affected by the compound would also depend on its specific target. For example, if the target is an enzyme involved in a critical metabolic pathway of the organism, then inhibition of this enzyme by the compound would disrupt the pathway, leading to downstream effects such as inhibition of the organism’s growth .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on factors such as its chemical structure, solubility, stability, and the route of administration. These properties would influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of the compound’s action would be observed at the molecular and cellular levels. For example, if the compound has antimycobacterial activity, the result might be inhibition of the growth of Mycobacterium tuberculosis .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability and hence its efficacy .

Eigenschaften

IUPAC Name |

sodium;1-cyclobutylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.Na/c15-12(16)11-13-9-6-1-2-7-10(9)14(11)8-4-3-5-8;/h1-2,6-8H,3-5H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWNZZVMVUNIQX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C3=CC=CC=C3N=C2C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

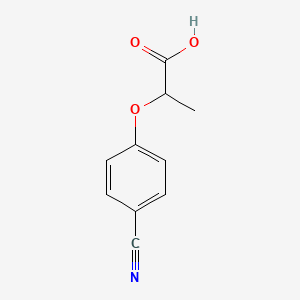

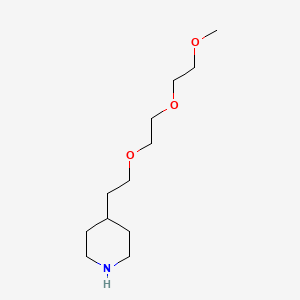

![(6-Oxabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2966171.png)

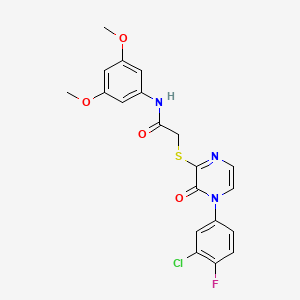

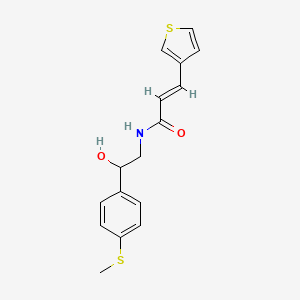

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

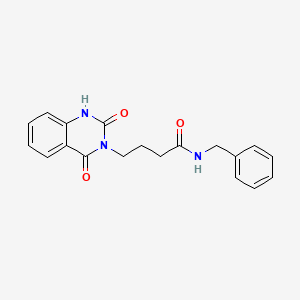

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)

![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)

![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)

![1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole](/img/structure/B2966185.png)

![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)